molecular formula C11H20N4O3S B2816983 Tert-butyl N-[[2-methyl-4-(methylsulfonimidoyl)pyrazol-3-yl]methyl]carbamate CAS No. 2416230-67-4

Tert-butyl N-[[2-methyl-4-(methylsulfonimidoyl)pyrazol-3-yl]methyl]carbamate

Cat. No.: B2816983
CAS No.: 2416230-67-4
M. Wt: 288.37
InChI Key: ZLPIIKGTJMPSHT-UHFFFAOYSA-N
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Description

Tert-butyl N-[[2-methyl-4-(methylsulfonimidoyl)pyrazol-3-yl]methyl]carbamate is a useful research compound. Its molecular formula is C11H20N4O3S and its molecular weight is 288.37. The purity is usually 95%.
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Scientific Research Applications

Molecular Structure and Hydrogen Bond Analysis

Research by Das et al. (2016) on carbamate derivatives, including tert-butyl carbamates, emphasizes the intricate interplay of hydrogen bonds forming three-dimensional architectures. This study provides insights into how these compounds can serve as motifs for structures crystallizing with multiple molecules in the asymmetric unit, highlighting their significance in understanding molecular conformations and interactions (Das et al., 2016).

Synthesis and Chemical Reactivity

A study by Yang, Pan, and List (2009) focuses on the asymmetric Mannich reaction involving tert-butyl phenyl(phenylsulfonyl)methylcarbamate. This research is pivotal for the synthesis of chiral amino carbonyl compounds, demonstrating the compound's utility in organic synthesis and the potential for creating pharmacologically active molecules (Yang, Pan, & List, 2009).

Hydrogen-bonding Patterns

López et al. (2010) explored the hydrogen-bonding patterns in substituted N-benzyl-N-(3-tert-butyl-1-phenyl-1H-pyrazol-5-yl)acetamides, closely related to the chemical structure of interest. This work contributes to understanding how such compounds can interact within biological systems or crystal structures, potentially influencing drug design and material science applications (López et al., 2010).

Ambient-Temperature Synthesis

Research by Becerra, Cobo, and Castillo (2021) reported the ambient-temperature synthesis of related N-pyrazolyl imines, showcasing efficient methodologies for preparing compounds with similar structures. This approach could be adapted for the synthesis of tert-butyl N-[[2-methyl-4-(methylsulfonimidoyl)pyrazol-3-yl]methyl]carbamate, facilitating its use in various research contexts (Becerra, Cobo, & Castillo, 2021).

Properties

IUPAC Name

tert-butyl N-[[2-methyl-4-(methylsulfonimidoyl)pyrazol-3-yl]methyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N4O3S/c1-11(2,3)18-10(16)13-6-8-9(19(5,12)17)7-14-15(8)4/h7,12H,6H2,1-5H3,(H,13,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLPIIKGTJMPSHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1=C(C=NN1C)S(=N)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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